molecular formula C21H26N2O9 B15062777 Ald-Ph-amido-PEG3-NHS ester

Ald-Ph-amido-PEG3-NHS ester

Cat. No.: B15062777
M. Wt: 450.4 g/mol
InChI Key: LFDQXMGOLAFWOQ-UHFFFAOYSA-N
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Description

Ald-Ph-amido-PEG3-NHS ester: is a non-cleavable 3-unit polyethylene glycol (PEG) linker specifically designed for the synthesis of antibody-drug conjugates (ADCs). This compound is utilized as a chemical linker to connect antibodies and drugs, forming stable conjugates . The compound’s structure includes a benzaldehyde group, which allows it to undergo reactions with primary amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-amido-PEG3-NHS ester involves the reaction of a PEG3 linker with an NHS ester and an aldehyde group. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the stability of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to maintain the integrity of the product. The final product is purified using techniques such as chromatography to achieve a purity of over 90% .

Chemical Reactions Analysis

Types of Reactions: Ald-Ph-amido-PEG3-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the formation of antibody-drug conjugates .

Mechanism of Action

Ald-Ph-amido-PEG3-NHS ester exerts its effects by forming stable amide bonds with primary amines. The NHS ester group reacts with the amine group of an antibody, creating a stable linkage. This stable conjugate allows for the targeted delivery of drugs to specific cells, such as cancer cells .

Comparison with Similar Compounds

Uniqueness: Ald-Ph-amido-PEG3-NHS ester is unique due to its non-cleavable nature, which provides stable and long-lasting conjugates. This stability is particularly advantageous in therapeutic applications where prolonged drug delivery is required .

Properties

Molecular Formula

C21H26N2O9

Molecular Weight

450.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H26N2O9/c24-15-16-1-3-17(4-2-16)21(28)22-8-10-30-12-14-31-13-11-29-9-7-20(27)32-23-18(25)5-6-19(23)26/h1-4,15H,5-14H2,(H,22,28)

InChI Key

LFDQXMGOLAFWOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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